![molecular formula C23H19N3O2 B2975006 N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941974-19-2](/img/structure/B2975006.png)
N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a biphenyl group and a naphthyridine group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Naphthyridine is a nitrogen-containing heterocyclic compound. The presence of the ethyl group and carboxamide group suggests that this compound could have been synthesized for specific purposes, possibly in pharmaceutical or chemical research.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
A series of carboxamide derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their antibacterial and antimicrobial activities. For example, studies on pyridonecarboxylic acids and their analogs have demonstrated significant antibacterial activities, highlighting their potential as antibacterial agents. These compounds were specifically tested against a range of bacteria, including Escherichia coli, demonstrating potent activity which suggests their utility in developing new antibacterial therapies (Egawa et al., 1984). Similarly, naphthyridine derivatives were synthesized and showed efficacy in animal models infected with bacterial pathogens, suggesting a pro-drug mechanism of action (Santilli et al., 1975).
Cytotoxic and Anticancer Properties
Research into carboxamide derivatives has also extended into the exploration of their cytotoxic and anticancer properties. For instance, the synthesis and evaluation of benzo[b][1,6]naphthyridin-(5H)ones and their carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines, including murine leukemia and lung carcinoma. These findings indicate the potential of such compounds in the development of new anticancer agents (Deady et al., 2005).
Anti-inflammatory Activity
One specific naphthyridine derivative demonstrated significant anti-inflammatory activity in addition to its cytotoxic properties against cancer cell lines. This compound was effective in inhibiting the secretion of pro-inflammatory cytokines in vitro and in vivo models, suggesting its dual potential in cancer and inflammation treatment strategies (Madaan et al., 2013).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of naphthyridine derivatives, highlighting the importance of structural modifications for enhancing biological activity. For example, the synthesis of carboxamide metal–organic frameworks and their evaluation for thermostability and luminescence offers insights into the versatile applications of these compounds beyond pharmacology, including materials science (Sun et al., 2012).
Zukünftige Richtungen
The future directions for this compound would likely depend on its intended use and effectiveness. For example, if it’s a drug, future research could focus on improving its effectiveness or reducing side effects. If it’s used in chemical research, future directions could involve finding new reactions or applications .
Wirkmechanismus
Target of Action
The primary targets of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are the programmed cell death-1 (PD-1) and its ligand (PD-L1) . These targets play a crucial role in tumor immune escape and growth .
Mode of Action
N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This compound is a small-molecule inhibitor of PD-1/PD-L1, which means it can block the PD-1/PD-L1 pathway . This blockade prevents the immune system from being suppressed by cancer cells, thereby enhancing the body’s ability to attack the tumor .
Biochemical Pathways
The inhibition of the PD-1/PD-L1 pathway by N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide affects the immune response against cancer cells . The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T-cell activation and tolerance . By blocking this pathway, the compound can enhance the immune system’s ability to recognize and destroy cancer cells .
Pharmacokinetics
These properties suggest that the compound can be effectively absorbed and distributed in the body, reach the tumor site, and stay in the body for a sufficient duration to exert its therapeutic effects .
Result of Action
The result of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide’s action is the enhanced immune response against cancer cells . By blocking the PD-1/PD-L1 pathway, the compound prevents cancer cells from suppressing the immune system, thereby enabling the immune system to effectively recognize and destroy cancer cells .
Action Environment
The action of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be influenced by various environmental factors. For instance, the tumor microenvironment, which can be immunosuppressive, may affect the efficacy of PD-1/PD-L1 inhibitors . Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability and activity of the compound.
Eigenschaften
IUPAC Name |
1-ethyl-2-oxo-N-(2-phenylphenyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-26-21-17(11-8-14-24-21)15-19(23(26)28)22(27)25-20-13-7-6-12-18(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYYVMRDYQSMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)
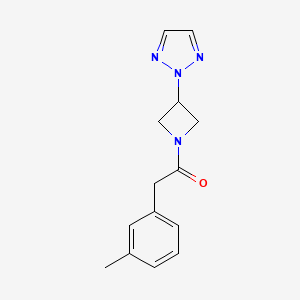

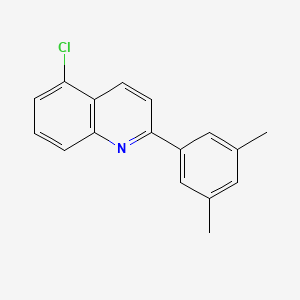
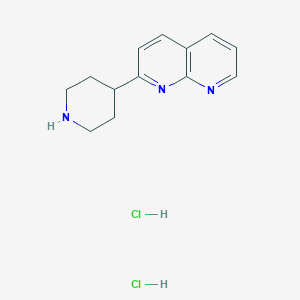
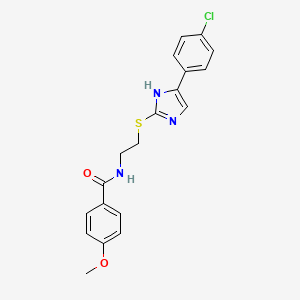
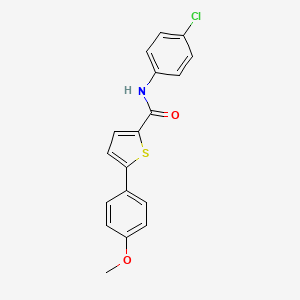
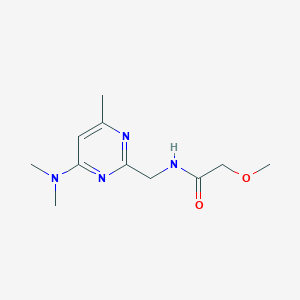



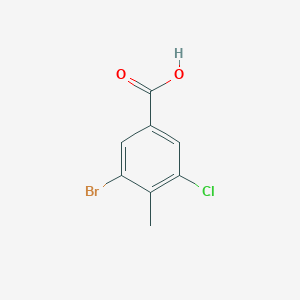
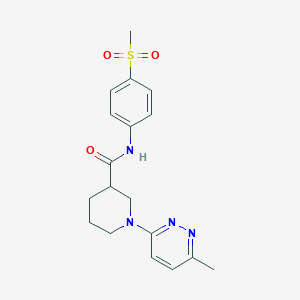
![5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2974946.png)